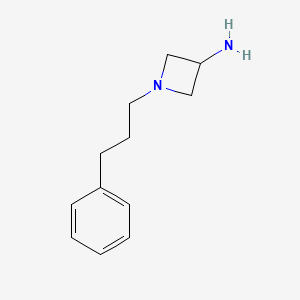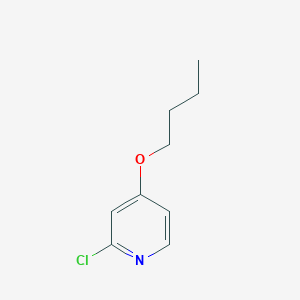
1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach. The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis
The structure of pyrimidines and their derivatives is highly dependent upon their molecular fit into the binding pocket common to this inhibitory class . The structure–activity relationship (SAR) evaluations indicated that cyclopropyl, phenyl and 1- or 3-cyclopenten-1-yl substitutions at the N-1 of the pyrimidinedione, the addition of a methyl linker between the cyclic moiety and the N-1 and the addition of a benzoyl group at the C-6 of the pyrimidinedione had the greatest contribution to antiviral activity .Chemical Reactions Analysis
The chemical reactions of pyrimidines and their derivatives are complex and varied. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines and their derivatives are influenced by their molecular structure. For instance, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .Applications De Recherche Scientifique
Synthesis and Biological Activity
Pyrimidine derivatives, including structures related to 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, have been the focus of significant research due to their wide range of pharmacological effects and their presence in various bioactive compounds. These derivatives display a broad spectrum of biological activities such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. The synthesis of pyrimidine derivatives has been extensively explored to develop new compounds with enhanced biological activities and minimal toxicity. The exploration of synthetic pathways and the structure-activity relationships (SARs) of pyrimidine derivatives have provided crucial insights for the development of novel therapeutic agents (Rashid et al., 2021).
Catalytic Applications in Synthesis
Recent studies have also highlighted the importance of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, in synthetic chemistry. These scaffolds have been utilized in the development of substituted derivatives through one-pot multicomponent reactions using diverse hybrid catalysts. The use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents has been investigated for the synthesis of pyrimidine derivatives, demonstrating the versatile applications of pyrimidine cores in medicinal chemistry and pharmaceutical development (Parmar et al., 2023).
Applications in Drug Development
Pyrimidine derivatives have been identified as key structures in the development of anti-inflammatory and anticancer drugs. The synthesis and characterization of substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, underlining the potential of pyrimidine cores for the design of new anti-inflammatory agents (Gondkar et al., 2013). Furthermore, the anticancer potential of pyrimidine-based scaffolds has been extensively reported, with various derivatives exhibiting cell-killing effects through different mechanisms. This highlights the versatility of pyrimidine derivatives in interacting with diverse enzymes, targets, and receptors, and their significance in the ongoing search for novel anticancer agents (Kaur et al., 2014).
Optical Sensors and Material Science
In addition to their pharmacological applications, pyrimidine derivatives have been employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in optical sensors. This underscores the multifaceted applications of pyrimidine derivatives beyond pharmaceuticals, extending into materials science and chemical sensing technologies (Jindal & Kaur, 2021).
Mécanisme D'action
Target of Action
The primary target of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is the HIV-1 reverse transcriptase (RT). This class of compounds has yielded a number of N-1 acyclic substituted pyrimidinediones with substantial antiviral activity .
Mode of Action
1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione interacts with its target, the HIV-1 reverse transcriptase, by fitting into the binding pocket common to this inhibitory class. The structure–activity relationship (SAR) evaluations indicated that cyclopropyl substitutions at the N-1 of the pyrimidinedione, the addition of a methyl linker between the cyclic moiety and the N-1, and the addition of a benzoyl group at the C-6 of the pyrimidinedione had the greatest contribution to antiviral activity .
Biochemical Pathways
The biochemical pathways affected by 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione are primarily related to the replication of HIV-1 and HIV-2. By inhibiting the HIV-1 reverse transcriptase, this compound prevents the virus from replicating and spreading .
Result of Action
The molecular and cellular effects of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione’s action include the inhibition of HIV-1 and HIV-2 replication. This results in a decrease in the viral load and potentially slows the progression of the disease .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-3-4-10(8(12)9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKISMNDMCUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



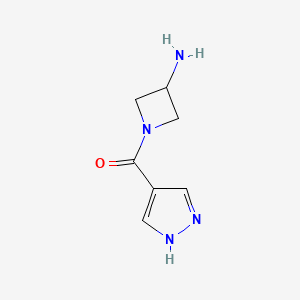

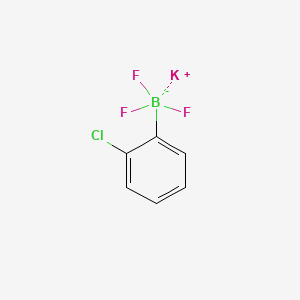



![3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469062.png)

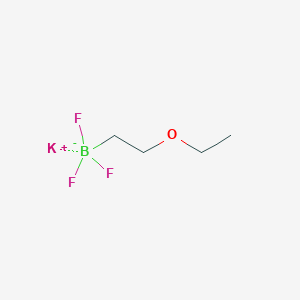

![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)

